Methan-sulfonat-3-oxetan-methyl

Übersicht

Beschreibung

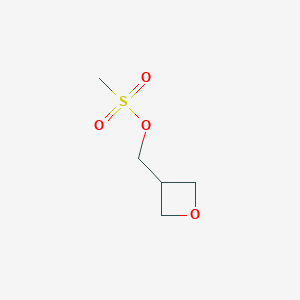

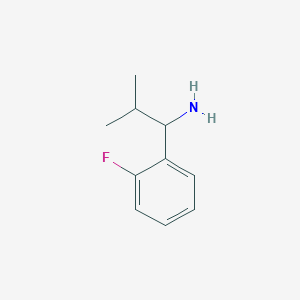

Oxetan-3-ylmethyl methanesulfonate is a chemical compound with the molecular formula C5H10O4S and a molecular weight of 166.2 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methanesulfonate group

Wissenschaftliche Forschungsanwendungen

Oxetan-3-ylmethyl methanesulfonate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.

Medicine: Research is ongoing into its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Wirkmechanismus

Target of Action

Oxetan-3-ylmethyl methanesulfonate is a versatile small molecule scaffold It’s known to be used in research and pharmaceutical testing .

Mode of Action

The mode of action of Oxetan-3-ylmethyl methanesulfonate involves its interaction with other compounds during chemical reactions. For instance, it has been used in a reaction with Methyl 2-chloro-4-hydroxybenzoate, where it was added along with K2CO3 and the reaction was stirred at 90°C for 1.5 hours .

Biochemical Pathways

It’s known that the compound plays a role in the formation of oxetane through epoxide opening with trimethyloxosulfonium ylide .

Pharmacokinetics

Its molecular weight is 1662 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of Oxetan-3-ylmethyl methanesulfonate’s action is the formation of new compounds through chemical reactions. For example, it has been used to form new compounds in reactions with Methyl 2-chloro-4-hydroxybenzoate .

Action Environment

The action of Oxetan-3-ylmethyl methanesulfonate can be influenced by environmental factors such as temperature and the presence of other compounds. For instance, in a reaction with Methyl 2-chloro-4-hydroxybenzoate, the reaction was stirred at 90°C for 1.5 hours .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxetan-3-ylmethyl methanesulfonate typically involves the reaction of oxetan-3-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

Oxetan-3-ylmethanol+Methanesulfonyl chloride→Oxetan-3-ylmethyl methanesulfonate+HCl

The reaction is usually conducted at low temperatures to control the rate of reaction and to minimize side reactions .

Industrial Production Methods

In an industrial setting, the production of oxetan-3-ylmethyl methanesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Oxetan-3-ylmethyl methanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Ring-Opening Reactions: Acidic conditions (e.g., using hydrochloric acid) or basic conditions (e.g., using sodium hydroxide) can facilitate ring-opening reactions.

Major Products Formed

Nucleophilic Substitution: The major products are typically substituted oxetane derivatives, where the nucleophile has replaced the methanesulfonate group.

Ring-Opening Reactions: The products can vary widely, including linear alcohols, ethers, or other functionalized compounds depending on the specific reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxetan-3-ylmethanol: This compound is a precursor in the synthesis of oxetan-3-ylmethyl methanesulfonate and shares the oxetane ring structure.

Methanesulfonyl Chloride: This reagent is used in the synthesis of oxetan-3-ylmethyl methanesulfonate and contains the methanesulfonate group.

Oxetan-3-one: Another oxetane derivative, which is used in various synthetic applications and shares the oxetane ring structure.

Uniqueness

Oxetan-3-ylmethyl methanesulfonate is unique due to the combination of the oxetane ring and the methanesulfonate group. This combination imparts distinct reactivity and chemical properties, making it valuable in synthetic chemistry and various research applications. The presence of the methanesulfonate group as a good leaving group enhances its utility in nucleophilic substitution reactions, while the strained oxetane ring provides opportunities for ring-opening reactions .

Eigenschaften

IUPAC Name |

oxetan-3-ylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-10(6,7)9-4-5-2-8-3-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDNNGVASRCMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1COC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2500960.png)

![N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxyphenyl)-2,2-dimethylpropanamide](/img/structure/B2500963.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2500964.png)

![2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2500965.png)

![3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylpropanamide](/img/structure/B2500969.png)

![3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2500972.png)

![N-tert-butyl-N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ethanediamide](/img/structure/B2500975.png)

![N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-phenylquinoline-4-carboxamide](/img/structure/B2500981.png)